GluN2B-NMDAR antagonist-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

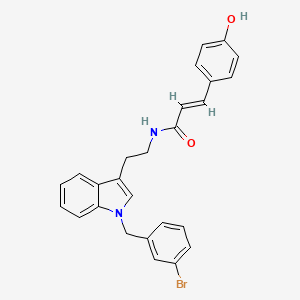

C26H23BrN2O2 |

|---|---|

Peso molecular |

475.4 g/mol |

Nombre IUPAC |

(E)-N-[2-[1-[(3-bromophenyl)methyl]indol-3-yl]ethyl]-3-(4-hydroxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C26H23BrN2O2/c27-22-5-3-4-20(16-22)17-29-18-21(24-6-1-2-7-25(24)29)14-15-28-26(31)13-10-19-8-11-23(30)12-9-19/h1-13,16,18,30H,14-15,17H2,(H,28,31)/b13-10+ |

Clave InChI |

CQRLHYONIXGPET-JLHYYAGUSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)CCNC(=O)/C=C/C4=CC=C(C=C4)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)CCNC(=O)C=CC4=CC=C(C=C4)O |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of GluN2B-NMDAR Antagonism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of antagonists targeting the GluN2B subunit of the N-methyl-D-aspartate receptor (NMDAR). It details the molecular interactions, downstream signaling consequences, and the experimental methodologies used to investigate these compounds.

Introduction to the GluN2B-Containing NMDA Receptor

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, including agonist affinity, channel conductance, and deactivation kinetics.

The GluN2B subunit is of particular interest in neuroscience research and drug development. It is predominantly expressed in the forebrain and limbic regions and is highly implicated in both physiological processes and pathological conditions.[2] Notably, GluN2B-containing NMDARs are often found at extrasynaptic sites and are linked to pro-death signaling pathways under excitotoxic conditions, making them a key target for therapeutic intervention in neurological disorders such as stroke, neurodegenerative diseases, and depression.[3][4]

Mechanism of Action of GluN2B Antagonists

GluN2B antagonists primarily act as non-competitive, negative allosteric modulators.[5] Unlike competitive antagonists that bind directly to the glutamate binding site on the GluN2 subunit, these compounds bind to a distinct site at the interface between the GluN1 and GluN2B N-terminal domains (NTDs). This allosteric binding stabilizes a non-active conformation of the receptor, thereby reducing the probability of channel opening and subsequent Ca²⁺ influx without directly competing with the endogenous agonist, glutamate.[6]

This mechanism of action confers several advantages, including use-dependence, where the antagonists preferentially inhibit over-activated receptors, and a reduced side-effect profile compared to non-selective NMDAR blockers.[4]

The Allosteric Binding Site

Crystallographic studies have revealed the precise binding pocket for many GluN2B-selective antagonists at the GluN1/GluN2B NTD heterodimer interface. This site can accommodate a variety of chemical scaffolds. For instance, ifenprodil (B1662929) and related compounds, such as Ro 25-6981, occupy a pocket formed by residues from both the GluN1 and GluN2B subunits.[5] More recent research has identified that even structurally distinct antagonists, like EVT-101, bind within the same interface but can adopt different binding modes, suggesting the presence of overlapping sub-cavities.[4] This nuanced understanding of the binding site provides a structural framework for the rational design of next-generation GluN2B antagonists with improved selectivity and therapeutic properties.

Quantitative Data on GluN2B Antagonists

The following tables summarize key quantitative data for several well-characterized GluN2B-selective antagonists, providing a basis for comparison of their potency and selectivity.

| Compound | IC₅₀ (nM) for GluN1/GluN2B | IC₅₀ (nM) for GluN1/GluN2A | Selectivity (Fold) | Reference(s) |

| Ifenprodil | 210 - 810 | >100,000 | ~200-400 | [7] |

| Ro 25-6981 | 9 | 52,000 | >5000 | [8][9] |

| Traxoprodil (CP-101,606) | ~100-300 | - | - | [10] |

| EVT-101 | ~1 | - | - | [11] |

| Compound | Kᵢ (nM) for GluN2B | Reference(s) |

| Ifenprodil | ~25 | [12] |

| Ro 25-6981 | 3 | [12] |

| CP-101,606 | - | |

| SA-4503 | >100,000 (using [³H]OF-NB1) | [13] |

Signaling Pathways Modulated by GluN2B Antagonism

The binding of a GluN2B antagonist initiates a cascade of downstream effects by modulating both ionotropic and metabotropic signaling pathways.

Ionotropic Signaling

The primary consequence of GluN2B antagonism is the reduction of Ca²⁺ influx through the NMDAR channel. This has profound effects on calcium-dependent signaling pathways that govern synaptic plasticity and cell fate.

-

Synaptic Plasticity: GluN2B-containing NMDARs are critically involved in both long-term potentiation (LTP) and long-term depression (LTD). Antagonism of these receptors can therefore modulate these forms of synaptic plasticity, which are cellular correlates of learning and memory.

-

Excitotoxicity and Cell Death: Overactivation of extrasynaptic GluN2B-containing NMDARs is a key driver of excitotoxic neuronal death. This is mediated by the activation of pro-death signaling cascades. The C-terminal domain (CTD) of the GluN2B subunit plays a crucial role in coupling the receptor to these downstream effectors.[2][14] For example, the GluN2B CTD can interact with and activate Death-Associated Protein Kinase 1 (DAPK1), which promotes apoptosis.[15] GluN2B antagonists, by limiting Ca²⁺ influx, can mitigate these excitotoxic effects.

Metabotropic Signaling

Recent evidence indicates that NMDARs, including those containing GluN2B, can signal independently of ion flux through a process known as metabotropic signaling.[1] This involves conformational changes in the receptor upon glutamate binding that trigger intracellular signaling cascades without the need for channel opening.[16] This mode of signaling has been implicated in some forms of LTD and excitotoxicity.[1][16] GluN2B antagonists, by stabilizing an inactive conformation, can also modulate these metabotropic functions.

dot

Caption: Overview of GluN2B-NMDAR signaling pathways and antagonist intervention.

Experimental Protocols

Investigating the mechanism of action of GluN2B antagonists requires a combination of electrophysiological, biochemical, and behavioral assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through NMDARs in response to agonist application and to quantify the inhibitory effects of antagonists.

Objective: To record NMDAR-mediated currents from cultured neurons or brain slices and determine the IC₅₀ of a GluN2B antagonist.

Materials:

-

Cells: Cultured hippocampal or cortical neurons, or acute brain slices.

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂, saturated with 95% O₂/5% CO₂. To isolate NMDAR currents, Mg²⁺ is often omitted, and AMPA/kainate receptor antagonists (e.g., 10 µM CNQX) and GABAₐ receptor antagonists (e.g., 10 µM bicuculline) are added.

-

Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl₂, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH adjusted to 7.3 with KOH.

-

Agonists: NMDA (e.g., 100 µM) and glycine (B1666218) (e.g., 10 µM).

-

Antagonist: GluN2B antagonist of interest at various concentrations.

-

Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.

Procedure:

-

Prepare cultured neurons or acute brain slices.

-

Transfer the preparation to the recording chamber and perfuse with aCSF.

-

Using a glass micropipette filled with internal solution, form a gigaohm seal with the membrane of a target neuron.[5][17]

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

To isolate NMDAR currents, switch to a Mg²⁺-free external solution containing AMPA/kainate and GABAₐ receptor blockers.

-

Apply a brief pulse of NMDA and glycine to evoke a baseline NMDAR-mediated current.

-

Perfuse the antagonist at a specific concentration for a set duration and then co-apply with the agonists to measure the inhibited current.

-

Repeat step 8 for a range of antagonist concentrations to generate a dose-response curve.

-

Fit the dose-response data to a logistic function to determine the IC₅₀ value.

dot

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Fura-2 Calcium Imaging

This technique allows for the measurement of changes in intracellular calcium concentration in response to NMDAR activation and its modulation by antagonists.

Objective: To visualize and quantify changes in intracellular Ca²⁺ in cultured neurons following NMDAR stimulation in the presence and absence of a GluN2B antagonist.

Materials:

-

Cells: Cultured neurons grown on glass coverslips.

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.[18]

-

Recording Buffer: HBSS.

-

Stimulation Solution: HBSS containing NMDA and glycine.

-

Antagonist Solution: HBSS containing the GluN2B antagonist.

-

Equipment: Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm, and an emission filter at 510 nm; digital camera; imaging software.

Procedure:

-

Incubate cultured neurons with the Fura-2 AM loading buffer for 30-60 minutes at 37°C.[18]

-

Wash the cells with recording buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

-

Mount the coverslip onto the microscope stage and perfuse with recording buffer.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Apply the antagonist solution and incubate for the desired duration.

-

Stimulate the cells with the NMDA/glycine solution (with or without the antagonist) while continuously recording fluorescence images.

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is proportional to the intracellular Ca²⁺ concentration.

-

Analyze the change in the F340/F380 ratio to quantify the effect of the antagonist on NMDAR-mediated calcium influx.

dot

Caption: Workflow for Fura-2 calcium imaging experiments.

Behavioral Assays

Behavioral assays in animal models are essential for evaluating the in vivo effects of GluN2B antagonists on cognitive functions, anxiety, and other relevant behaviors.

This test assesses hippocampal-dependent spatial learning and memory.

Procedure:

-

A circular pool is filled with opaque water, and a hidden platform is submerged below the surface.[2]

-

Rodents are trained over several days to find the platform using distal visual cues in the room.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

To test the effect of a GluN2B antagonist, the drug is administered before the training or testing sessions.

-

A probe trial, where the platform is removed, is conducted to assess memory retention by measuring the time spent in the target quadrant.

This assay is used to measure anxiety-like behavior.

Procedure:

-

The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[6][8]

-

Rodents are placed in the center of the maze and allowed to explore freely for a set period (e.g., 5-10 minutes).[8]

-

The time spent in and the number of entries into the open and closed arms are recorded.

-

Anxiolytic compounds, such as some GluN2B antagonists, are expected to increase the time spent in the open arms. The drug is administered prior to the test.[1]

This test evaluates recognition memory.

Procedure:

-

Rodents are habituated to an open-field arena.

-

During a familiarization phase, the animal is allowed to explore two identical objects in the arena.

-

After a retention interval, one of the objects is replaced with a novel object.

-

The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

-

The effect of a GluN2B antagonist on memory can be assessed by administering the drug before the familiarization or test phase.

Conclusion

GluN2B-selective NMDAR antagonists represent a promising class of therapeutic agents for a range of neurological and psychiatric disorders. Their mechanism of action, centered on allosteric modulation of the GluN1/GluN2B interface, allows for a more targeted and potentially safer approach to modulating NMDAR function compared to non-selective antagonists. A thorough understanding of their binding kinetics, downstream signaling effects, and in vivo behavioral consequences, as elucidated through the experimental protocols detailed in this guide, is essential for the continued development and optimization of these compounds for clinical use.

References

- 1. Elevated plus maze protocol [protocols.io]

- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]

- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]

- 5. axolbio.com [axolbio.com]

- 6. mmpc.org [mmpc.org]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. protocols.io [protocols.io]

- 13. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. ionbiosciences.com [ionbiosciences.com]

- 16. brainvta.tech [brainvta.tech]

- 17. coconote.app [coconote.app]

- 18. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel GluN2B Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and synthesis of novel, selective inhibitors targeting the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Given the critical role of GluN2B in the pathophysiology of various neurological disorders, including stroke, neurodegenerative diseases, and depression, the development of selective antagonists is a significant area of therapeutic interest.[1][2][3] This document provides a comprehensive overview of the key chemical scaffolds, structure-activity relationships (SAR), and detailed experimental protocols for the synthesis and evaluation of these promising therapeutic agents.

Introduction to GluN2B as a Therapeutic Target

The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, learning, and memory.[4] NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[4] The GluN2B subunit, in particular, has been implicated in excitotoxic neuronal death, making it a prime target for neuroprotective drugs.[2][5] Selective GluN2B antagonists are sought after to mitigate the side effects associated with non-selective NMDA receptor blockade.[6] Research has demonstrated that selective inhibition of GluN2B-containing NMDA receptors can offer neuroprotection and may have therapeutic potential in conditions like ischemic stroke.[7][8]

dot

Caption: Simplified signaling pathway of GluN2B-mediated excitotoxicity and therapeutic intervention.

Key Chemical Scaffolds and Structure-Activity Relationships (SAR)

The discovery of novel GluN2B inhibitors has led to the exploration of diverse chemical scaffolds. A common pharmacophore model for GluN2B antagonists includes two nonpolar aromatic rings connected by a linker that often contains a basic nitrogen atom.[9]

3-Benzazepine Derivatives

The 3-benzazepine scaffold has emerged as a promising framework for potent and selective GluN2B antagonists.[10] Structural modifications of this core have revealed critical insights into the SAR. For instance, the R-configured enantiomers of certain 3-benzazepine-1,7-diols have been identified as the eutomers, exhibiting higher affinity and inhibitory activity.[10] The presence and position of hydroxyl and other functional groups on the benzazepine ring significantly influence binding affinity and selectivity against other receptors, such as sigma receptors.[1][11]

Tryptamine (B22526) and Benzo[12]annulen-7-amine Derivatives

Researchers have also designed and synthesized tryptamine derivatives and compounds with a benzo[12]annulen-7-amine scaffold as novel GluN2B antagonists.[2][12] These efforts often involve pharmacophore-merging strategies, combining structural features from known ligands like ifenprodil.[7][12] SAR studies on these series have highlighted the importance of specific substituents on the aromatic rings and the nature of the linker for achieving high potency and selectivity.[2]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. In silico insights into the design of novel NR2B-selective NMDA receptor antagonists: QSAR modeling, ADME-toxicity predictions, molecular docking, and molecular dynamics investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Discovery of novel brain-penetrant GluN2B NMDAR antagonists via pharmacophore-merging strategy as anti-stroke therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Deconstruction - reconstruction approach to analyze the essential structural elements of tetrahydro-3-benzazepine-based antagonists of GluN2B subunit containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

The Role of the GluN2B Subunit in Synaptic Plasticity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of synaptic plasticity, the cellular mechanism underlying learning and memory. The specific subunit composition of this receptor dictates its functional properties and its role in both long-term potentiation (LTP) and long-term depression (LTD). This technical guide provides an in-depth examination of the GluN2B subunit, a critical component of the NMDA receptor, and its multifaceted role in shaping synaptic strength. We will explore its distinct contributions to LTP and LTD through both ionotropic and non-ionotropic signaling pathways, detail the experimental protocols used to elucidate its function, and present key quantitative data from seminal studies. This document is intended to serve as a comprehensive resource for researchers investigating synaptic plasticity and for professionals in drug development targeting the glutamatergic system.

Introduction: The NMDA Receptor and the Significance of GluN2B

NMDA receptors are glutamate-gated ion channels that are unique in their requirement for both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation, as well as a voltage-dependent block by magnesium ions (Mg²⁺)[1][2]. These properties allow them to function as coincidence detectors, linking presynaptic glutamate release with postsynaptic depolarization. The resulting influx of calcium ions (Ca²⁺) through the receptor channel is the primary trigger for a wide array of intracellular signaling cascades that lead to lasting changes in synaptic efficacy[3][4].

NMDA receptors are heterotetramers, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D)[2][5]. The GluN2 subunit, in particular, confers distinct biophysical and pharmacological properties to the receptor complex, including agonist affinity, channel conductance, open probability, and deactivation kinetics[1][2]. The GluN2B subunit is highly expressed in the forebrain, particularly during early development, and remains present at many synapses throughout adulthood[6][7]. Its slower channel kinetics, characterized by a longer open time compared to GluN2A-containing receptors, allow for a greater and more prolonged Ca²⁺ influx, positioning it as a key regulator of synaptic plasticity thresholds[2][7]. Dysregulation of GluN2B function has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and autism, making it a critical target for therapeutic development[4][8][9][10].

The Dichotomous Role of GluN2B in LTP and LTD

Historically, a simplified model proposed that GluN2A-containing NMDA receptors were primarily involved in LTP, while GluN2B receptors mediated LTD[11][12]. However, extensive research has revealed a more complex and nuanced reality. The GluN2B subunit is now understood to be critically involved in multiple forms of synaptic plasticity, with its function depending on factors such as developmental stage, synaptic location (synaptic vs. extrasynaptic), and the specific signaling complexes associated with its long intracellular C-terminal domain[13][14][15][16].

GluN2B's Contribution to Long-Term Potentiation (LTP)

The induction of many forms of LTP depends on a large, rapid influx of Ca²⁺. GluN2B-containing receptors facilitate this through their prolonged channel opening. A key mechanism for GluN2B's role in LTP is its direct physical interaction with Calcium/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme for strengthening synapses[3][4]. Upon Ca²⁺ entry, CaMKII is activated and binds directly to the C-terminal tail of the GluN2B subunit[3][9]. This interaction is critical for trapping activated CaMKII at the postsynaptic density (PSD), where it can phosphorylate downstream targets, including AMPA receptors and associated proteins, ultimately leading to an increase in the number and function of AMPA receptors at the synapse[17][18].

GluN2B's Role in Long-Term Depression (LTD)

NMDAR-dependent LTD is typically induced by modest, prolonged Ca²⁺ elevations, which preferentially activate protein phosphatases. GluN2B-containing receptors are central to this process. The large intracellular C-terminal domain of GluN2B acts as a scaffold for signaling complexes that promote synaptic weakening. For instance, GluN2B can associate with the Death-Associated Protein Kinase 1 (DAPK1), which, when activated by the phosphatase calcineurin, competitively inhibits the binding of CaMKII to GluN2B, thereby favoring LTD over LTP[3][19]. This pathway ultimately leads to the dephosphorylation of AMPA receptors and their subsequent removal from the synapse.

Non-Ionotropic GluN2B Signaling

Remarkably, the GluN2B subunit can also induce synaptic changes independently of ion flux. This "non-ionotropic" or "metabotropic" signaling is triggered by glutamate binding alone and results in a conformational change in the receptor[9][13]. This process has been shown to be essential for a form of structural plasticity involving the shrinkage and retraction of dendritic spines, a morphological correlate of LTD[8][9][13]. This pathway is dependent on the GluN2B C-terminal domain and involves the activation of neuronal nitric oxide synthase (nNOS) and the p38 MAPK pathway, leading to modifications of the actin cytoskeleton via cofilin[16][20].

Signaling Pathways Involving GluN2B

The diverse roles of GluN2B are mediated by distinct intracellular signaling cascades. Below are diagrams illustrating the key pathways for LTP, ionotropic LTD, and non-ionotropic structural depression.

Quantitative Data on GluN2B Function

The differential roles of GluN2A and GluN2B have been extensively studied using subunit-selective pharmacological agents. The following tables summarize key quantitative findings from electrophysiological studies.

Table 1: Effects of Selective Antagonists on LTP and LTD

| Antagonist | Target | Concentration | Plasticity Type | Species/Preparation | Key Finding | Reference(s) |

| Ro 25-6981 | GluN2B | 0.5 - 10 µM | LTD | Rat Hippocampus | Blocks LTD induction. | [14][21] |

| 6 - 10 mg/kg (i.p.) | LTP | Rat Hippocampus (in vivo) | No significant effect on TBS-induced LTP. | [22][23] | ||

| 1 µM | STP (Slow) | Rat Hippocampus | Inhibits the slow component of Short-Term Potentiation (STP). | [16] | ||

| 10 µM | LTP | Juvenile Rat Hippocampus | Blocks LTP induction. | [14] | ||

| Ifenprodil | GluN2B | 3 - 10 µM | LTD | Rat Hippocampus | Blocks LTD induction. | [21] |

| IC₅₀ ≈ 0.17 µM | NMDA Current | Rat Cortical Neurons | Inhibits NMDA-evoked currents (agonist-dependent). | [8] | ||

| NVP-AAM077 | GluN2A | 0.1 - 1 µM | LTP | Rat Hippocampus | Blocks LTP induction. | [14][16] |

| 1.2 mg/kg (i.p.) | LTD | Rat Hippocampus (in vivo) | Does not affect LTD. | [7] |

Table 2: Biophysical and Kinetic Properties of GluN2B-containing NMDARs

| Property | Value/Characteristic | Comparison with GluN2A | Significance in Plasticity | Reference(s) |

| Deactivation Time (τ) | ~400 ms | Slower (GluN2A ≈ 50 ms) | Allows for prolonged Ca²⁺ influx, lowering the threshold for plasticity induction. | [2] |

| Open Probability (Pₒ) | Lower | Lower than GluN2A | Contributes to the distinct Ca²⁺ signaling profile. | [6] |

| Mg²⁺ Block | High affinity | Similar to GluN2A | Maintains voltage-dependent gating required for coincidence detection. | [1] |

| Ca²⁺ Permeability | High | Similar to GluN2A | Enables receptor to act as a primary trigger for Ca²⁺-dependent signaling. | [24] |

| Ca²⁺-Dependent Inactivation | Exhibits robust CDI | Similar to GluN2A with direct Ca²⁺ supply | Provides a negative feedback mechanism to limit excessive Ca²⁺ load. | [6] |

Experimental Protocols & Workflows

Investigating the specific function of the GluN2B subunit requires a combination of electrophysiological, biochemical, and advanced imaging techniques.

Electrophysiology in Acute Hippocampal Slices

This is the cornerstone technique for studying LTP and LTD.

Protocol:

-

Slice Preparation:

-

Anesthetize a rodent (e.g., P14-P60 mouse or rat) with isoflurane (B1672236) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (ACSF with high sucrose (B13894) or other modifications to improve viability). A typical cutting ACSF contains (in mM): 80 NaCl, 2.5 KCl, 7 MgCl₂, 0.5 CaCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 75 sucrose, and 10 glucose.

-

Cut 300-400 µm thick transverse or coronal hippocampal slices using a vibratome.

-

Transfer slices to an interface or submerged recovery chamber with standard ACSF (in mM: 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose) at 32-34°C for at least 1 hour.

-

-

Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway (for CA1 recordings) and a recording electrode (glass micropipette filled with ACSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

-

Induction of Plasticity:

-

LTP Induction: Deliver a high-frequency stimulation (HFS) protocol, such as a theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz) or a single tetanus (e.g., 1 train of 100 pulses at 100 Hz)[11][25].

-

LTD Induction: Deliver a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz[11].

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline frequency for at least 60 minutes to measure the change in synaptic strength.

-

For pharmacological studies, the antagonist (e.g., 10 µM Ro 25-6981) is washed into the bath during the baseline period, prior to the induction protocol.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with GluN2B in its native signaling complex.

Protocol:

-

Lysate Preparation:

-

Harvest cultured neurons or dissected brain tissue (e.g., hippocampus).

-

Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice, then centrifuge to pellet cellular debris. Collect the supernatant.

-

-

Pre-clearing (Optional but Recommended):

-

Incubate the lysate with Protein A/G beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific to GluN2B (e.g., rabbit anti-GluN2B) overnight at 4°C with gentle rotation. A control incubation with a non-specific IgG is crucial.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting protein (e.g., mouse anti-CaMKII or anti-PSD-95).

-

Calcium Imaging

This technique measures intracellular Ca²⁺ dynamics in response to synaptic stimulation.

Protocol:

-

Dye Loading:

-

Imaging:

-

Place the sample on an inverted fluorescence microscope equipped with a fast-switching light source and a sensitive camera.

-

Excite the Fura-2 dye alternately with 340 nm and 380 nm light.

-

Capture the fluorescence emission at ~510 nm for each excitation wavelength.

-

-

Stimulation and Analysis:

-

Acquire a baseline of fluorescence ratios (F₃₄₀/F₃₈₀).

-

Apply a stimulus (e.g., electrical stimulation or agonist application).

-

Record the change in the fluorescence ratio over time. An increase in the F₃₄₀/F₃₈₀ ratio indicates an increase in intracellular Ca²⁺ concentration.

-

Conclusion and Future Directions

The GluN2B subunit of the NMDA receptor is far more than a simple ion channel; it is a sophisticated signaling hub that plays a pivotal and complex role in bidirectional synaptic plasticity. Its distinct channel properties and its function as a scaffold for crucial postsynaptic enzymes like CaMKII and DAPK1 allow it to mediate both the strengthening (LTP) and weakening (LTD) of synapses. Furthermore, the discovery of non-ionotropic signaling via the GluN2B C-terminal domain has opened a new frontier in understanding how synapses are structurally remodeled.

For drug development professionals, the subunit's deep involvement in both normal cognitive function and pathological states makes it an attractive but challenging target. The development of highly specific negative or positive allosteric modulators that can fine-tune GluN2B activity, rather than blocking it outright, holds promise for treating a variety of neurological and psychiatric disorders without the side effects associated with broad NMDA receptor antagonists.

Future research will continue to unravel the complexities of GluN2B signaling. Key areas of investigation include the role of triheteromeric receptors (containing both GluN2A and GluN2B), the regulation of GluN2B's synaptic versus extrasynaptic localization, and the precise molecular choreography that determines whether its activation leads to synaptic potentiation or depression. A deeper understanding of these mechanisms will be essential for developing next-generation therapeutics that can precisely modulate synaptic plasticity to restore cognitive function.

References

- 1. GluN2B-Containing NMDA Receptors Regulate AMPA Receptor Traffic through Anchoring of the Synaptic Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activated CaMKII couples GluN2B and Casein Kinase 2 to control synaptic NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ca2+-Dependent Inactivation of GluN2A and GluN2B NMDA Receptors Occurs by a Common Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Non-ionotropic signaling through the NMDA receptor GluN2B carboxy terminal domain drives morphological plasticity of dendritic spines and reverses fragile X phenotypes in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Individual NMDA receptor GluN2 subunit signaling domains differentially regulate the postnatal maturation of hippocampal excitatory synaptic transmission and plasticity but not dendritic morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Non-ionotropic signaling through the NMDA receptor GluN2B carboxy-terminal domain drives dendritic spine plasticity and reverses fragile X phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction Between αCaMKII and GluN2B Controls ERK-Dependent Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMDAR-Activated PP1 Dephosphorylates GluN2B to Modulate NMDAR Synaptic Content - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. LTP expression mediated by autonomous activity of GluN2B-bound CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CaMKII binding to GluN2B is critical during memory consolidation | The EMBO Journal [link.springer.com]

- 19. DAPK1 Mediates LTD by Making CaMKII/GluN2B Binding LTP Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular Mechanisms of Non-ionotropic NMDA Receptor Signaling in Dendritic Spine Shrinkage - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GluN2A and GluN2B subunit-containing NMDA receptors in hippocampal plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NMDARs Containing NR2B Subunit Do Not Contribute to the LTP Form of Hippocampal Plasticity: In Vivo Pharmacological Evidence in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Effects of ethanol on GluN1/GluN2A and GluN1/GluN2B NMDA receptor-ion channel gating kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Electrophysiology and LTP [bio-protocol.org]

- 26. youtube.com [youtube.com]

- 27. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

A Technical Guide to GluN2B Selective Antagonists in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-methyl-D-aspartate (NMDA) receptor antagonists that selectively target the GluN2B subunit, a promising therapeutic strategy for a range of neurodegenerative disorders. The document covers the core mechanism of action, profiles of key antagonist compounds, comprehensive data on their efficacy, and detailed protocols for essential experimental validation.

Introduction: The Rationale for Targeting GluN2B

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors critical for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] These receptors are heterotetramers, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's functional properties, including its pharmacology and role in intracellular signaling.[3][4]

A key mechanism implicated in neuronal damage across many neurodegenerative diseases is excitotoxicity, which results from the overactivation of glutamate receptors, primarily NMDARs.[1][2] This overstimulation leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events, including the activation of proteases, nitric oxide synthase, and ultimately, apoptosis or cell death.[2]

Research has revealed a crucial distinction based on receptor location and subunit composition. While synaptic NMDARs (often enriched with GluN2A subunits) are linked to pro-survival signaling, extrasynaptic NMDARs, which are frequently enriched with GluN2B subunits, are preferentially coupled to cell death pathways.[1][5][6][7] Overactivation of these extrasynaptic GluN2B-containing NMDARs is a major contributor to excitotoxicity.[1][5] This dichotomy makes the selective antagonism of the GluN2B subunit an attractive therapeutic strategy, aiming to curb excitotoxic damage while preserving the normal physiological functions of synaptic NMDARs.[7][8][9]

Mechanism of Action: Allosteric Inhibition of GluN2B-NMDARs

GluN2B selective antagonists are typically non-competitive, negative allosteric modulators.[3][8][9] They do not compete with glutamate for its binding site. Instead, they bind to a distinct pocket located at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[3][4][10] This binding stabilizes a non-active conformation of the receptor, reducing the probability of the ion channel opening and thereby decreasing the pathological influx of Ca²⁺ without completely blocking all NMDAR activity.[9]

The signaling cascade leading from GluN2B overactivation to neuronal death is multifaceted. The excessive Ca²⁺ influx through GluN2B-containing channels activates downstream death-associated protein kinase 1 (DAPK1), which can phosphorylate the GluN2B subunit itself, further contributing to excitotoxicity.[11] This cascade ultimately leads to mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways. By blocking this initial Ca²⁺ overload, GluN2B antagonists can effectively interrupt this neurotoxic pathway.

References

- 1. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A common mechanism allows selective targeting of GluN2B subunit-containing N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. Endocytosis of GluN2B-containing NMDA receptor mediates NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]

- 10. Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Technical Guide to Phenylethanolamine GluN2B Antagonists

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The GluN2B subunit of the NMDA receptor has emerged as a particularly compelling therapeutic target for a spectrum of neurological and psychiatric disorders, including ischemic stroke, neuropathic pain, and depression. Overactivation of GluN2B-containing NMDA receptors is implicated in excitotoxic neuronal cell death, making selective antagonists valuable candidates for neuroprotection. Among the most studied classes of GluN2B-selective antagonists are the phenylethanolamines, with ifenprodil (B1662929) serving as the prototypical agent. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenylethanolamine GluN2B antagonists, detailing the key molecular interactions, experimental methodologies used for their characterization, and the downstream signaling consequences of their action.

The Phenylethanolamine Pharmacophore: A Blueprint for GluN2B Antagonism

The binding of phenylethanolamine antagonists to the GluN2B subunit is a nuanced affair, occurring at an allosteric site at the interface of the GluN1 and GluN2B N-terminal domains (NTDs).[1][2][3] This interaction is not a simple lock-and-key mechanism but rather an induced-fit process that stabilizes a closed conformation of the GluN2B NTD, leading to allosteric inhibition of the receptor.[1] The core phenylethanolamine scaffold can be dissected into several key components, each contributing to the overall affinity and selectivity for the GluN2B subunit.

The Crucial Role of the Phenolic Hydroxyl Group

A recurring theme in the SAR of this class is the profound importance of the phenolic hydroxyl group. This moiety is not essential for binding affinity per se, but it is critical for imparting antagonistic activity.[4] Compounds lacking this hydroxyl group may still bind with high affinity but often fail to inhibit the glutamate (B1630785)/glycine-evoked currents, rendering them functionally inactive as antagonists. It is postulated that the phenolic hydroxyl group is pivotal for inducing the conformational changes in the receptor that lead to the closure of the ion channel.

Stereochemistry: A Determinant of Potency

The stereochemistry of the phenylethanolamine backbone is a critical determinant of antagonist potency. For ifenprodil and its analogs, the (1R,2S)- and (1R,2R)-configurations are generally associated with higher affinity and inhibitory activity compared to their enantiomers. This stereochemical preference underscores the highly specific three-dimensional arrangement required for optimal interaction with the binding pocket at the GluN1/GluN2B interface.

The Hydrophobic Moieties: Tailoring Affinity and Selectivity

The phenylethanolamine scaffold is typically adorned with two hydrophobic groups: a phenyl ring and a substituted piperidine (B6355638) or related cyclic amine. The nature and substitution of these groups significantly influence binding affinity.

-

The Phenyl Ring: Substitutions on the phenyl ring can modulate affinity. For instance, a hydroxyl group at the para position is a common feature of high-affinity ligands.

-

The Cyclic Amine: The 4-benzylpiperidine (B145979) moiety of ifenprodil is a key hydrophobic anchor. Modifications to this group, such as altering the linker length between the piperidine and the benzyl (B1604629) group or substituting the benzyl ring, can have a substantial impact on affinity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a selection of phenylethanolamine derivatives and related GluN2B antagonists. The data are compiled from various radioligand binding and electrophysiological studies.

Table 1: Radioligand Binding Affinity (Ki) of Phenylethanolamine Analogs for the GluN2B Receptor

| Compound | Modification from Ifenprodil | Ki (nM) | Reference |

| Ifenprodil | - | 5.8-11 | [5] |

| Ro 25-6981 | 4-Hydroxyphenylpropyl substituent on piperidine | 10-33.5 | [6] |

| Eliprodil | Difluorophenyl group instead of phenyl | ~30 | [6] |

| CP-101,606 | Bicyclic benzopyran structure | ~10 | [4] |

| (1R,2R)-Ifenprodil | Stereoisomer of Ifenprodil | 5.8 | [5] |

| (1S,2S)-Ifenprodil | Stereoisomer of Ifenprodil | 14.5 | [5] |

Table 2: Functional Inhibitory Potency (IC50) of Phenylethanolamine Analogs at GluN2B-containing NMDA Receptors

| Compound | IC50 (nM) | Experimental System | Reference |

| Ifenprodil | 218-340 | Xenopus oocytes expressing GluN1/GluN2B | [5] |

| Ro 25-6981 | 9 | Rat cortical neurons | |

| Eliprodil | 43 | Xenopus oocytes expressing GluN1/GluN2B | |

| CP-101,606 | 10 | Recombinant cell lines | |

| (1R,2R)-Ifenprodil | 223 | Xenopus oocytes expressing GluN1/GluN2B | [5] |

| (1S,2S)-Ifenprodil | 548 | Xenopus oocytes expressing GluN1/GluN2B | [5] |

Key Experimental Protocols

The characterization of phenylethanolamine GluN2B antagonists relies on a combination of in vitro techniques to assess binding affinity and functional inhibition.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the GluN2B receptor by competing with a radiolabeled ligand, typically [3H]ifenprodil.

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant GluN1/GluN2B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[7]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]ifenprodil, and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled GluN2B-selective antagonist (e.g., 10 µM ifenprodil).[7]

-

Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the functional inhibition of NMDA receptor-mediated ion currents in Xenopus laevis oocytes expressing recombinant GluN1 and GluN2B subunits.

Protocol:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject the oocytes with cRNAs encoding the human or rat GluN1 and GluN2B subunits.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

TEVC Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing NaCl, KCl, BaCl2, and HEPES buffer, pH 7.3).

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage sensing and the other for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -40 to -70 mV.[8]

-

-

Drug Application and Data Acquisition:

-

Apply a solution containing NMDA and glycine (B1666218) to activate the expressed receptors and elicit an inward current.

-

Once a stable baseline current is established, co-apply the agonist solution with varying concentrations of the phenylethanolamine antagonist.

-

Record the inhibition of the agonist-induced current at each antagonist concentration.

-

-

Data Analysis:

-

Measure the peak or steady-state current amplitude in the presence and absence of the antagonist.

-

Calculate the percentage of inhibition for each antagonist concentration.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and workflows discussed in this guide.

Caption: Key structure-activity relationships of phenylethanolamine GluN2B antagonists.

Caption: Workflow for the in vitro characterization of phenylethanolamine GluN2B antagonists.

Caption: Simplified signaling pathway illustrating the neuroprotective effects of GluN2B antagonism.

Downstream Signaling Consequences of GluN2B Antagonism

The therapeutic potential of phenylethanolamine GluN2B antagonists stems from their ability to modulate the downstream signaling cascades initiated by NMDA receptor activation. By selectively inhibiting GluN2B-containing receptors, these compounds can mitigate the detrimental effects of excessive glutamate release, a hallmark of many neurological insults.

A primary consequence of GluN2B antagonism is the reduction of calcium (Ca2+) influx into the postsynaptic neuron. This is critical because excessive Ca2+ entry through NMDA receptors triggers a cascade of neurotoxic events. One key downstream effector is neuronal nitric oxide synthase (nNOS), which is activated by Ca2+/calmodulin. The subsequent production of nitric oxide (NO) can contribute to oxidative stress and neuronal damage. By limiting Ca2+ influx, GluN2B antagonists effectively dampen this excitotoxic pathway.

Furthermore, the modulation of Ca2+ signaling can influence gene expression programs that govern cell survival and death. For instance, the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) is often linked to neuroprotective and pro-survival pathways. The precise impact of GluN2B antagonism on CREB signaling is complex and can be context-dependent, but it represents a key mechanism through which these compounds can influence neuronal fate. Ultimately, by selectively targeting the pro-death signaling pathways preferentially coupled to extrasynaptic GluN2B-containing receptors, phenylethanolamine antagonists can shift the balance towards neuronal survival.[6]

Conclusion and Future Directions

The structure-activity relationship of phenylethanolamine GluN2B antagonists is a well-defined field, providing a robust framework for the design of novel therapeutic agents. The critical roles of the phenolic hydroxyl group, specific stereoisomers, and tailored hydrophobic moieties are well-established principles that guide medicinal chemistry efforts. The experimental protocols outlined in this guide represent the gold standard for the in vitro characterization of these compounds.

Future research in this area will likely focus on fine-tuning the pharmacological properties of these antagonists to enhance their therapeutic window. This includes improving selectivity over other receptor subtypes and off-target proteins, optimizing pharmacokinetic profiles for better brain penetration and duration of action, and exploring the potential for biased agonism, where antagonists might selectively block certain downstream signaling pathways while sparing others. The continued elucidation of the intricate signaling networks governed by the GluN2B subunit will undoubtedly unveil new opportunities for the development of next-generation neuroprotective and neuromodulatory therapies.

References

- 1. Subunit Arrangement and Phenylethanolamine Binding in GluN1/GluN2B NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subunit arrangement and phenylethanolamine binding in GluN1/GluN2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio.fsu.edu [bio.fsu.edu]

- 4. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Affected by GluN2B Blockade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by the blockade of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Understanding these intricate molecular cascades is pivotal for advancing research in neuroscience and developing novel therapeutics for a range of neurological and psychiatric disorders. This document details the critical signaling nodes affected, presents quantitative data from key studies, provides detailed experimental protocols for investigating these pathways, and offers visual representations of the molecular interactions and experimental workflows.

Introduction to GluN2B-Containing NMDA Receptors

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1] Functional NMDARs are heterotetramers typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[2] The GluN2B subunit, predominantly expressed in the forebrain, confers unique biophysical and pharmacological properties to the receptor, including slower channel kinetics and higher calcium permeability compared to GluN2A-containing receptors.[3] The distinct intracellular C-terminal domain of GluN2B serves as a signaling hub, interacting with a multitude of scaffolding and signaling proteins.[4] Consequently, blockade of GluN2B-containing NMDARs with selective antagonists initiates a cascade of downstream signaling events that profoundly impact neuronal function and survival.

Core Signaling Pathways Modulated by GluN2B Blockade

Pharmacological inhibition of GluN2B-containing NMDARs has been shown to significantly impact several key intracellular signaling cascades. The most extensively studied of these are the Extracellular signal-regulated kinase (ERK)/cAMP-response element-binding protein (CREB) pathway and the Calcium/calmodulin-dependent protein kinase II (CaMKII) pathway. Additionally, evidence points to the modulation of the Akt/mTOR signaling cascade.

The ERK/CREB Signaling Pathway

The ERK/CREB pathway is a central cascade in regulating gene expression related to synaptic plasticity and cell survival. Blockade of GluN2B has been demonstrated to attenuate the activation of this pathway. Specifically, studies have shown that selective GluN2B antagonists can decrease the phosphorylation of both ERK and its downstream target, CREB.[5] This inhibition is thought to be a key mechanism underlying the therapeutic effects of GluN2B antagonists in conditions like neuropathic pain and depression.[5]

dot

Caption: GluN2B-mediated ERK/CREB signaling pathway and its inhibition.

The CaMKII Signaling Pathway

CaMKII is a crucial enzyme in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. The binding of CaMKII to the C-terminal tail of the GluN2B subunit is a critical step in its synaptic localization and activation.[6] This interaction is dependent on calcium influx through the NMDAR channel.[6] Blockade of GluN2B can, therefore, prevent the recruitment and activation of CaMKII at the synapse, thereby affecting downstream phosphorylation events and synaptic plasticity.

dot

Caption: The role of GluN2B in CaMKII activation and synaptic plasticity.

The Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a key regulator of protein synthesis and cell growth. Recent studies have implicated GluN2B-containing NMDARs in the regulation of this pathway. Specifically, it has been shown that GluN2B can suppress mTOR signaling.[2] Consequently, blockade of GluN2B with antagonists like ketamine can lead to a rapid increase in mTOR activation and subsequent protein synthesis, which is thought to contribute to its antidepressant effects.[2]

dot

Caption: GluN2B-mediated suppression of the Akt/mTOR pathway.

Quantitative Data on the Effects of GluN2B Blockade

The following tables summarize quantitative data from various studies investigating the impact of GluN2B antagonists on downstream signaling molecules.

Table 1: Effect of GluN2B Antagonists on ERK Phosphorylation

| Antagonist | Concentration | Experimental System | Change in pERK/ERK Ratio | Reference |

| Ifenprodil | 10 µM | Rat cortical neurons | Fully blocked Bic/4AP-induced ERK1/2 activation | [7] |

| Ro 25-6981 | 1 µM | Rat rostral anterior cingulate cortex slices | Significantly decreased NMDA-induced pERK up-regulation | [5] |

| Ro 25-6981 | 5 µM | Mature hippocampal primary neurons | Significantly reduced nuclear pERK1/2 levels | [8] |

Table 2: Effect of GluN2B Antagonists on CREB Phosphorylation

| Antagonist | Concentration | Experimental System | Change in pCREB/CREB Ratio | Reference |

| Ro 25-6981 | 1 µM | Rat rostral anterior cingulate cortex slices | Significantly decreased NMDA-induced pCREB up-regulation | [5] |

Table 3: Effect of GluN2B Blockade on mTOR Signaling

| Condition | Experimental System | Change in p-mTOR/mTOR Ratio | Reference | |---|---|---|---|---| | Genetic deletion of GluN2B (2BΔCtx) | Mouse prefrontal cortex lysates | ~217% increase compared to control |[2] | | Genetic replacement of GluN2B with GluN2A (2A→2B) | Mouse prefrontal cortex lysates | ~318% increase compared to wild-type |[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of GluN2B blockade on downstream signaling pathways.

Western Blotting for Phosphorylated Proteins (e.g., pERK)

This protocol outlines the steps for detecting changes in the phosphorylation state of target proteins like ERK in cell or tissue lysates.

dot

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody (e.g., anti-phospho-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lysate Preparation: Lyse cells or tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pERK) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ERK) to normalize for protein loading.

Immunoprecipitation (IP) of GluN2B-Containing Complexes

This protocol is for isolating GluN2B and its interacting proteins from a lysate.

Materials:

-

Cell or tissue lysates

-

IP lysis buffer

-

Anti-GluN2B antibody

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

Procedure:

-

Pre-clearing the Lysate (Optional): Incubate the lysate with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-GluN2B antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer for subsequent Western blot analysis.

Immunohistochemistry (IHC) for Phosphorylated Proteins in Brain Slices

This protocol describes the staining of brain tissue to visualize the localization of phosphorylated proteins.

dot

Caption: General workflow for immunohistochemical staining of brain tissue.

Materials:

-

Fixed brain tissue slices (free-floating or slide-mounted)

-

Phosphate-buffered saline (PBS)

-

Permeabilization/blocking solution (e.g., PBS with Triton X-100 and normal serum)

-

Primary antibody (e.g., anti-phospho-CREB)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Microscope

Procedure:

-

Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix if necessary. Section the brain using a vibratome or cryostat.

-

Permeabilization and Blocking: Wash the slices in PBS. Incubate in a permeabilization and blocking solution for at least 1 hour to reduce non-specific antibody binding and allow antibody penetration.

-

Primary Antibody Incubation: Incubate the slices with the primary antibody diluted in the blocking solution overnight at 4°C.

-

Washing: Wash the slices extensively with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining (Optional): Incubate with DAPI to stain cell nuclei.

-

Washing: Wash the slices again with PBS.

-

Mounting: Mount the slices onto glass slides using an appropriate mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Conclusion

The blockade of GluN2B-containing NMDA receptors triggers a complex and multifaceted response within neuronal signaling networks. The modulation of the ERK/CREB, CaMKII, and Akt/mTOR pathways highlights the central role of GluN2B in regulating fundamental cellular processes, including synaptic plasticity, gene expression, and protein synthesis. A thorough understanding of these downstream effects, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the rational design and development of novel therapeutic strategies targeting the GluN2B subunit for a variety of neurological and psychiatric disorders. Further research will continue to unravel the intricate signaling web downstream of GluN2B, offering new avenues for therapeutic intervention.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine | eLife [elifesciences.org]

- 3. GluN2B-Containing NMDA Receptors Regulate AMPA Receptor Traffic through Anchoring of the Synaptic Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of synaptic phosphorylation and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: Implications for affective pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CaMKII binding to GluN2B is critical during memory consolidation | The EMBO Journal [link.springer.com]

- 7. Interaction Between αCaMKII and GluN2B Controls ERK-Dependent Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacological Profile of Ifenprodil and Its Analogs: A Technical Guide

Ifenprodil (B1662929), a phenylethanolamine compound, has emerged as a critical pharmacological tool and a lead compound for drug development due to its selective antagonist activity at N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1][2][3] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of ifenprodil and its key analogs, focusing on their mechanism of action, receptor binding affinities, structure-activity relationships, and the experimental methodologies used for their characterization.

Mechanism of Action and Receptor Selectivity

Ifenprodil acts as a non-competitive, negative allosteric modulator of NMDA receptors with high affinity for those containing the GluN2B subunit.[1][4] Its binding site is located at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[1][2][4] This allosteric binding reduces the channel open probability without directly competing with the binding of the agonists glutamate (B1630785) or glycine (B1666218).[1][5] This mechanism confers a unique, voltage-independent inhibition profile for its high-affinity interaction with GluN2B-containing receptors.[2]

The selectivity of ifenprodil for GluN2B over other GluN2 subunits (GluN2A, GluN2C, GluN2D) is a key feature of its pharmacological profile. For instance, its inhibitory potency at GluN1/GluN2B receptors is significantly higher than at GluN1/GluN2A receptors, with IC50 values in the sub-micromolar range for the former and over 100-fold higher for the latter.[6]

However, ifenprodil is not entirely selective for the NMDA receptor. It also exhibits notable affinity for other receptors, most prominently α1-adrenergic and sigma (σ) receptors, which contributes to its complex pharmacological profile and potential side effects.[7] The development of analogs has often focused on improving selectivity for the GluN2B subunit while reducing these off-target activities.[7]

Quantitative Pharmacological Data

The binding affinities and functional potencies of ifenprodil and its analogs are critical for understanding their pharmacological effects. The following tables summarize key quantitative data from in vitro studies.

Table 1: Receptor Binding Affinities (Ki) of Ifenprodil and Its Stereoisomers

| Compound/Stereoisomer | GluN2B-NMDA (nM) | α1-Adrenergic (nM) | σ1 (nM) | σ2 (nM) |

| (±)-erythro-Ifenprodil | 11 ± 1.5[8] | - | - | - |

| (1R,2R)-Ifenprodil | 5.8[9] | >10,000[9] | 1,122[9] | - |

| (1S,2S)-Ifenprodil | - | - | - | - |

| (1R,2S)-Ifenprodil | - | - | - | - |

| (1S,2R)-Ifenprodil | - | - | - | - |

Note: Data for all stereoisomers and off-target receptors is not consistently available in the provided search results. A hyphen (-) indicates data not found.

Table 2: Functional Inhibitory Potency (IC50) of Ifenprodil

| Receptor Subtype | Condition | IC50 (µM) | Reference |

| GluN1A/GluN2B | Oocytes, -70mV | 0.34 | [6] |

| GluN1A/GluN2A | Oocytes, -70mV | 146 | [6] |

| Neonatal Rat Forebrain NMDA Receptors | - | 0.3 | [6] |

| NMDA-evoked currents (10 µM NMDA) | Rat Cortical Neurons | 0.88 | [6] |

| NMDA-evoked currents (100 µM NMDA) | Rat Cortical Neurons | 0.17 | [6] |

Structure-Activity Relationships (SAR)

The development of ifenprodil analogs has been guided by understanding its structure-activity relationships. Key findings include:

-

Stereochemistry: The stereochemistry of the phenylethanolamine core is crucial for both potency and selectivity. The (1R,2R) configuration of ifenprodil shows the highest affinity for GluN2B-containing NMDA receptors and high selectivity over adrenergic and sigma receptors.[9] The threo relative stereochemistry is important for separating NMDA receptor activity from α1-adrenergic activity.[7]

-

Phenol (B47542) Group: The phenol moiety is a critical pharmacophore for GluN2B activity but is also a primary site of metabolic transformation, leading to rapid biotransformation and low bioavailability.[10]

-

Piperidine (B6355638) Ring: Modifications to the piperidine ring and its substituents have been explored to enhance affinity and selectivity.

Signaling Pathways and Experimental Workflows

The interaction of ifenprodil with the GluN2B-NMDA receptor initiates a cascade of intracellular events. The following diagrams illustrate these pathways and typical experimental workflows for studying these compounds.

Caption: Ifenprodil allosterically inhibits GluN2B-NMDA receptors, reducing Ca²⁺ influx.

Caption: Workflow for the development and testing of ifenprodil analogs.

Detailed Experimental Protocols

Radioligand Binding Assay for NMDA Receptors

This protocol outlines a general procedure for determining the binding affinity (Ki) of test compounds at the ifenprodil site on NMDA receptors using competitive binding with [³H]-ifenprodil.

Materials:

-

Membrane Preparation: Rat brain cortical tissue, homogenized in ice-cold 5 mM Tris-HCl buffer (pH 7.4).

-

Radioligand: [³H]-ifenprodil.

-

Non-specific Binding: A high concentration of a known ligand (e.g., 10 µM Ro 25-6981) is used to determine non-specific binding.

-

Test Compounds: Ifenprodil analogs at varying concentrations.

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4.

-

Filtration: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counting: Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the brain membrane preparation, [³H]-ifenprodil (at a concentration near its Kd, e.g., 2-5 nM), and either buffer (for total binding), non-specific ligand, or the test compound at various concentrations.

-

Equilibration: Incubate the mixture for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to reach binding equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of ifenprodil analogs on recombinant NMDA receptors expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis Oocytes: Stage V-VI oocytes.

-

cRNA: Capped RNA transcripts for GluN1 and GluN2 subunits (e.g., GluN2B, GluN2A).

-

Injection System: Nanoject or equivalent microinjection system.

-

Recording Setup: Two-electrode voltage clamp amplifier, data acquisition system, and perfusion system.

-

Recording Solution (Barth's Solution): Containing NaCl, KCl, NaHCO₃, MgSO₄, Ca(NO₃)₂, CaCl₂, and HEPES, pH 7.4.

-

Agonists: L-glutamate and glycine.

-

Test Compounds: Ifenprodil and its analogs.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase). Inject each oocyte with a mixture of GluN1 and GluN2 subunit cRNA (e.g., 20-50 ng total).

-

Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential, typically -60 mV to -70 mV.

-

-

Agonist Application: Apply a saturating concentration of glutamate and glycine to elicit a peak inward current.

-

Inhibitor Application: Co-apply the agonist solution with varying concentrations of the test compound (ifenprodil analog) and measure the resulting current inhibition.

-

Data Analysis: For each concentration of the test compound, calculate the percentage of inhibition of the control agonist-evoked current. Plot the percentage of inhibition against the log concentration of the compound. Fit the data with a Hill equation to determine the IC50 value and the Hill slope.

Pharmacokinetics and Metabolism

A significant challenge with ifenprodil as a therapeutic agent is its rapid biotransformation and low bioavailability.[10][11] The primary metabolic pathways involve Phase I and Phase II reactions. The phenol group is particularly susceptible to glucuronidation.[10] This metabolic instability has been a major driver in the development of analogs with improved pharmacokinetic profiles, often by modifying or replacing the labile phenol group.[12]

Conclusion